Scientific Field: Agricultural Chemistry
Application Summary: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds were tested for their fungicidal activity .
Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were recorded .
Results: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .
Scientific Field: Organic Chemistry
Application Summary: 2-Thiopheneethylamine, a compound structurally similar to the one , can be used as a reactant in the synthesis of pyrimidine derivatives .
Methods of Application: This involves reacting 2-Thiopheneethylamine with various isothiocyanatoketones and acylguanidines derivatives .
Scientific Field: Pharmacology
Application Summary: Methiopropamine (MPA) is an organic compound structurally related to methamphetamine .
Methods of Application: Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
Results: It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .
Application Summary: Methiopropamine can be synthesized in a four-step process .
Methods of Application: The synthesis begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Results: The final product of this synthesis is Methiopropamine .
Scientific Field: Electronics
Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a compound structurally similar to the one , has been used in the development of polymers for electronics .
Methods of Application: The polymers were synthesized and their properties such as solubility and mobility in thin film transistor (TFT) were tested .
Results: The polymers showed high solubility, and mobility in TFT (6.88 × 10 −2 cm −2 V −1 s −2), in addition to the excellent power conversion efficiency (PCE) .
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a sulfonamide functional group. Its molecular formula is , with a molecular weight of 341.5 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the thiophene moiety, which is known for its aromatic properties and ability to participate in various
There is no scientific research available on the mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide.
Information regarding safety hazards like toxicity, flammability, and reactivity for this specific compound is not available. However, thiophene derivatives can exhibit a range of properties depending on the substituents. Some thiophenes can be mildly irritating or have low toxicity, while others might have specific health risks []. Due to the absence of data, it is advisable to handle this compound with caution and following general laboratory safety practices.
The chemical reactivity of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide can be attributed to its thiophene rings, which can undergo several types of reactions:
The biological activity of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide has been explored in various studies, particularly regarding its potential as an antimicrobial and anticancer agent. Compounds containing thiophene rings have been shown to exhibit significant biological activities due to their ability to interact with biological targets such as enzymes and receptors. Specific studies are needed to elucidate the exact mechanism of action and the spectrum of activity against different pathogens or cancer cell lines.
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis techniques. Common methods include:
Careful control of reaction conditions (temperature, solvent, catalysts) is crucial for optimizing yields and purity .
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide has potential applications in several fields:
Interaction studies involving N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide focus on its binding affinity and interaction mechanisms with various biological targets. These studies often employ techniques such as:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide, including:
N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide stands out due to its dual thiophene structure combined with a sulfonamide group, which enhances its potential biological activity and versatility in